molecular formula C13H12BrN B8281880 5-Bromo-2,7-dimethyl-6-vinylquinoline

5-Bromo-2,7-dimethyl-6-vinylquinoline

Cat. No.: B8281880
M. Wt: 262.14 g/mol
InChI Key: MNHJNZYURCTLCW-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethyl-6-vinylquinoline is a brominated quinoline derivative characterized by a bromine atom at position 5, methyl groups at positions 2 and 7, and a vinyl group at position 6. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, often studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the vinyl group offers sites for further functionalization, such as polymerization or cycloaddition reactions . Methyl groups at positions 2 and 7 contribute to steric hindrance and may influence solubility and thermal stability.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

5-bromo-6-ethenyl-2,7-dimethylquinoline

InChI

InChI=1S/C13H12BrN/c1-4-10-8(2)7-12-11(13(10)14)6-5-9(3)15-12/h4-7H,1H2,2-3H3

InChI Key

MNHJNZYURCTLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=C2)C)C=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Substituents Core Structure Key Structural Features
5-Bromo-2,7-dimethyl-6-vinylquinoline Br (5), CH₃ (2,7), CH₂=CH– (6) Quinoline Vinyl group enables conjugation/functionalization; bromine at 5 for cross-coupling
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) Quinoline Methoxy enhances solubility; bromine at 5 for reactivity
2-Bromo-4,7-dimethylquinoline Br (2), CH₃ (4,7) Quinoline Bromine at 2 alters reactivity; methyl groups increase steric bulk
6-Bromo-2-isopropoxy-4-methylquinoline Br (6), OCH(CH₃)₂ (2), CH₃ (4) Quinoline Bulky isopropoxy group limits accessibility for reactions
5-Bromo-6-fluoroquinoline Br (5), F (6) Quinoline Fluorine’s electron-withdrawing effects stabilize intermediates
5-Bromo-6-methoxyisoquinoline Br (5), OCH₃ (6) Isoquinoline Isoquinoline core alters electronic distribution vs. quinoline

Key Differences :

  • Substituent Position : Bromine at position 5 (target compound) vs. 2 or 6 in analogs affects regioselectivity in reactions.
  • Functional Groups : Vinyl (target) vs. methoxy, isopropoxy, or fluorine in analogs alter electronic and steric profiles.
  • Core Structure: Isoquinoline derivatives (e.g., 5-Bromo-6-methoxyisoquinoline) exhibit distinct electronic properties due to nitrogen positioning .
Physicochemical Properties
  • Solubility: Methoxy groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) improve polar solvent solubility, while methyl and vinyl groups (target compound) may reduce it .
  • Stability: Electron-withdrawing groups (e.g., fluorine in 5-Bromo-6-fluoroquinoline) enhance thermal and oxidative stability .
  • Reactivity: Bromine at position 5 (target) is more reactive in cross-coupling than bromine at position 2 (2-Bromo-4,7-dimethylquinoline) due to reduced steric hindrance .

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